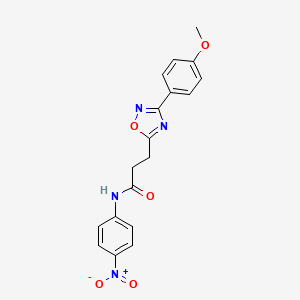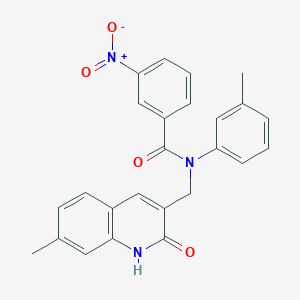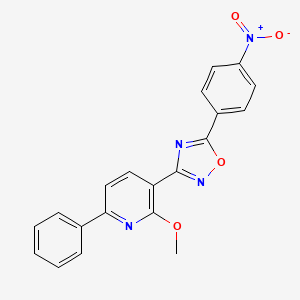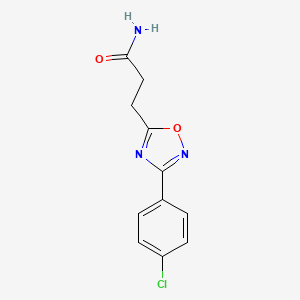
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate, also known as TTA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-2 is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate is not fully understood, but it is believed to involve the compound's ability to bind to certain proteins and enzymes in the body. This binding can affect the activity of these proteins and enzymes, leading to changes in various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and proteins, as well as the ability to modulate various signaling pathways in the body. These effects have been studied in various contexts, including cancer research, neurobiology, and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate as a research tool is its high affinity for certain proteins and enzymes, which allows for precise targeting and manipulation of these molecules. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research involving Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate. One area of interest is the development of more selective and potent analogs of the compound, which could be used to target specific proteins and enzymes with greater precision. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate involves several steps, starting with the reaction of tritylamine with 2-bromo-4-thiocyanatobenzene to form 2-(tritylamino)thiazole-4-carbonitrile. This compound is then reacted with ethyl chloroacetate to form ethyl 2-(2-(tritylamino)thiazol-4-yl)acetate. Finally, the compound is reacted with trityl hydroxide to form this compound.
Applications De Recherche Scientifique
Ethyl (Z)-2-(2-(tritylamino)thiazol-4-yl)-2-((trityloxy)imino)acetate has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to have a high affinity for certain proteins and enzymes, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
ethyl (2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N3O3S/c1-2-50-42(49)41(48-51-45(37-27-15-6-16-28-37,38-29-17-7-18-30-38)39-31-19-8-20-32-39)40-33-52-43(46-40)47-44(34-21-9-3-10-22-34,35-23-11-4-12-24-35)36-25-13-5-14-26-36/h3-33H,2H2,1H3,(H,46,47)/b48-41- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRLRAWKHDWOEM-BCUHICPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C4=CSC(=N4)NC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)


![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)








